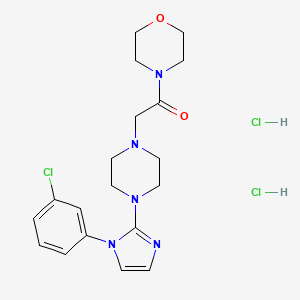
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research, and several methods have been reported. Some of the recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse, depending on the functional groups present in the molecule. The reactions could involve cyclization, ring opening, intermolecular cycloaddition, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include solubility tests, melting point determination, and various forms of spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds containing elements of the requested chemical structure, such as piperazine and morpholine, have been synthesized and evaluated for antimicrobial activities. For example, the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities revealed that some derivatives possess good to moderate activity against various microorganisms (Bektaş et al., 2010). This suggests that compounds with similar structural motifs may also hold promise for antimicrobial research.
Chemical Synthesis and Rearrangement
The thermal rearrangement of certain sym-triazines containing morpholino and piperazino groups has been explored, demonstrating the formation of oxazolo- or imidazo-sym-triazinones under specific conditions (Dovlatyan et al., 2010). This type of research highlights the chemical versatility of compounds with similar structural frameworks, indicating potential applications in the development of novel chemical entities.
Pharmacological Modulation of GABAA Receptors
Research into the modulation of GABAA receptors by new series of imidazolones and pyrrolones indicates that derivatives with specific substitutions, such as morpholine or piperazine, exhibit considerable pharmacological activity without the typical side effects of benzodiazepine receptor agonists (Grunwald et al., 2006). This points towards the potential for derivatives of the compound to be explored in the context of neurological and psychiatric disorders.
Antimycobacterial Activity
Compounds synthesized with fluorinated benzothiazolo imidazole structures, incorporating morpholino and piperazine groups, have demonstrated promising antimicrobial activity, particularly against mycobacterial species (Sathe et al., 2011). This suggests a potential research application for similar compounds in tackling mycobacterial infections.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2.2ClH/c20-16-2-1-3-17(14-16)25-5-4-21-19(25)24-8-6-22(7-9-24)15-18(26)23-10-12-27-13-11-23;;/h1-5,14H,6-13,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADIDDKULGXCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)
![3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2855404.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)
![7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2855408.png)
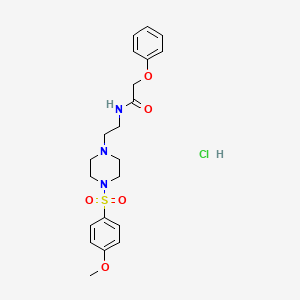
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2855410.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2855412.png)
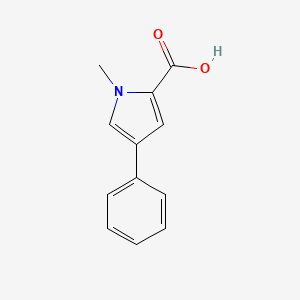
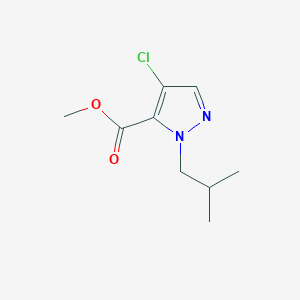
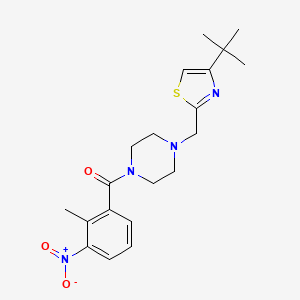

![2-(4-Thiophen-2-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2855423.png)
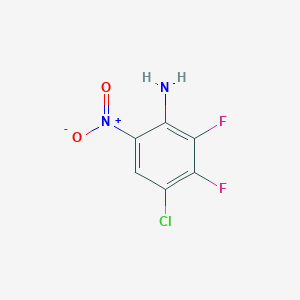
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B2855426.png)